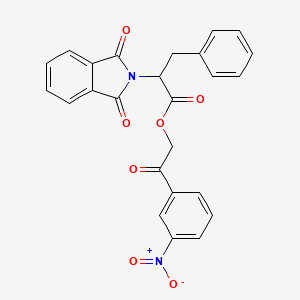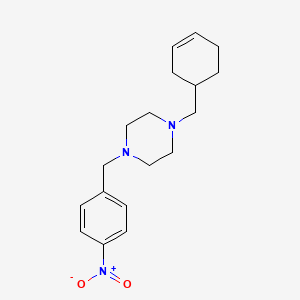![molecular formula C22H27N3O8S B3945749 N-(4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3945749.png)
N-(4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate
Descripción general
Descripción
N-(4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate, commonly known as PMSF, is a protease inhibitor that is widely used in scientific research. It is a small molecule that has a high affinity for serine proteases and is commonly used to prevent protein degradation during protein purification.
Mecanismo De Acción
PMSF is a serine protease inhibitor that irreversibly binds to the active site of serine proteases, preventing them from cleaving peptide bonds. It forms a covalent bond with the serine residue in the active site of the protease, which results in the inactivation of the protease.
Biochemical and Physiological Effects:
PMSF has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PMSF is its high specificity for serine proteases, which makes it a useful tool for studying the activity of these enzymes. It is also relatively stable and can be stored for long periods of time. However, PMSF is not effective against all serine proteases, and it can also inhibit other enzymes, such as esterases and lipases, at high concentrations.
Direcciones Futuras
There are several future directions for research on PMSF. One area of interest is the development of more specific serine protease inhibitors that can distinguish between different types of serine proteases. Another area of interest is the development of inhibitors that can target other classes of proteases, such as cysteine proteases and metalloproteases. Additionally, there is ongoing research into the use of PMSF as a therapeutic agent for inflammatory diseases.
Aplicaciones Científicas De Investigación
PMSF is commonly used in scientific research to prevent protein degradation during protein purification. It is also used to inhibit serine proteases in biochemical assays and is commonly used in cell culture to prevent the degradation of intracellular proteins.
Propiedades
IUPAC Name |
N-[4-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S.C2H2O4/c1-16(24)21-18-5-9-20(10-6-18)28(25,26)23-13-11-22(12-14-23)15-17-3-7-19(27-2)8-4-17;3-1(4)2(5)6/h3-10H,11-15H2,1-2H3,(H,21,24);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMDPJOFSWYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-(2,4-difluorobenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinecarboxylate](/img/structure/B3945667.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3945677.png)


![N-{3-[(4-nitrophenyl)(phenylacetyl)amino]propyl}-2-furamide](/img/structure/B3945712.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3945723.png)
![1-(4-bromobenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3945732.png)


![N-[2-(benzoylamino)benzoyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phenylalaninamide](/img/structure/B3945744.png)

![N-(tetrahydro-2-furanylmethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3945764.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3945770.png)
